molecular formula C8H10ClNO2S B8767522 2-chloro-N,N-dimethylbenzenesulfonamide

2-chloro-N,N-dimethylbenzenesulfonamide

Cat. No.: B8767522
M. Wt: 219.69 g/mol
InChI Key: HKJYKZQQIJTREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N,N-dimethylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a substituted benzenesulfonamide, it features a sulfonamide functional group with N,N-dimethyl substitution and a chloro substituent on the aromatic ring. This structure is a key pharmacophore in the development of novel therapeutic agents, particularly for central nervous system (CNS) targets . Sulfonamide derivatives are extensively investigated for their potential to interact with various enzymatic targets. Research into analogous compounds has shown promise in areas such as neurodegenerative diseases, including Alzheimer's disease . These compounds are often explored as potential inhibitors of key pathological processes, such as the formation of amyloid-β (Aβ) aggregates, which are a hallmark of Alzheimer's pathology . Furthermore, recent patent literature highlights that substituted phenylbenzenesulfonamide derivatives are being studied for a range of disorders, underscoring the versatility of this chemical class in pharmaceutical development . The specific pattern of substitution on the benzenesulfonamide core is critical for modulating the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its bioavailability and binding affinity to biological targets. Researchers utilize this compound as a valuable synthetic intermediate or lead structure for the design and synthesis of new molecules with potential anti-inflammatory, antimicrobial, or CNS activity. This product is intended for research purposes only by trained professionals in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-chloro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

HKJYKZQQIJTREK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 2-chloro-N,N-dimethylbenzenesulfonamide are influenced by its substituents. Below is a comparative analysis with analogous sulfonamide derivatives:

N,N-Dimethylbenzenesulfonamide

  • Structure : Lacks the chlorine substituent at the 2-position.
  • Demonstrated utility as a hydrogen donor in photoredox-catalyzed alkene difunctionalization, though with lower efficiency compared to halogenated analogs .
  • Applications: Primarily used in synthetic methodologies requiring mild H-donors.

4-Bromo-N,N-dimethylbenzenesulfonamide

  • Structure : Bromine substituent at the 4-position instead of chlorine.
  • Physicochemical Data :

    Property Value
    Molecular Weight 264.14 g/mol
    Melting Point 88–90°C
    Density 1.543 g/cm³
    Boiling Point 329°C
    LogP 2.78
  • Higher molecular weight and LogP suggest enhanced lipophilicity compared to the chloro analog .

5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide

  • Structure: Features an additional amino group at the 5-position.
  • Key Differences: The amino group introduces hydrogen-bonding capacity, improving solubility in polar solvents.

3-Chloro-N,N-dimethylbenzenesulfonamide Derivatives

  • Structure : Chlorine at the 3-position.
  • Example: 3-Chloro-N-(furan-2-yl) derivatives (e.g., 3-chloro-N2-methyl-N1-(5H)-furan-2-yl-N,N-dimethylbenzenesulfonamide) show applications in agrochemical and pharmaceutical research due to heterocyclic integration .

2-Chloro-N,N-diethylbenzenesulfonamide

  • Structure : Ethyl groups replace methyl groups on the sulfonamide nitrogen.
  • Key Differences: Increased alkyl chain length enhances hydrophobicity and may alter metabolic stability in biological systems. Used in hypnotic drug synthesis, suggesting nitrogen substituents critically influence pharmacological profiles .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Application
This compound 234.71 Not reported ~2.5 Photoredox catalysis
4-Bromo-N,N-dimethylbenzenesulfonamide 264.14 88–90 2.78 Antimicrobial agents
N,N-Dimethylbenzenesulfonamide 199.26 92–94 1.20 Organic synthesis

Table 2: Substituent Effects on Reactivity

Substituent Position Electronic Effect Observed Reactivity Trend
2-Chloro Strong electron-withdrawing High H-donor efficiency
4-Bromo Moderate electron-withdrawing Enhanced lipophilicity
5-Amino Electron-donating Improved solubility

Preparation Methods

Sulfonation of 2-Chlorobenzene

Chlorosulfonic acid (ClSO₃H) is commonly employed to introduce the sulfonyl group into the aromatic ring. For example, treating 2-chlorobenzene with chlorosulfonic acid at 0–5°C generates 2-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group preferentially orienting para to the chlorine substituent due to steric and electronic effects.

Reaction conditions :

  • Temperature: 0–5°C (to minimize side reactions)

  • Solvent: Chloroform or dichloromethane

  • Yield: ~70–80%

N,N-Dimethylation of Sulfonamide Intermediate

The sulfonyl chloride intermediate is subsequently treated with dimethylamine (HN(CH₃)₂) to form the target compound. This step typically occurs in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Optimization note :

  • Excess dimethylamine (1.2–1.5 equivalents) improves yields by driving the reaction to completion.

  • Aqueous workup (e.g., ice-water quenching) prevents over-alkylation.

Overall yield : 60–75%.

Metal-Catalyzed Coupling Approaches

Recent advancements utilize transition-metal catalysts to streamline synthesis. A copper-catalyzed method reported in demonstrates exceptional efficiency.

Copper-Mediated Sulfonamide Formation

In this one-pot protocol, 2-chlorothiophenol undergoes oxidative sulfonation followed by coupling with dimethylamine:

  • Oxidation : 2-Chlorothiophenol is oxidized to 2-chlorobenzenesulfonyl chloride using CuCl (1 equiv) and cinnamic acid (1 equiv) in dimethylformamide (DMF) at 110°C.

  • Amination : The sulfonyl chloride reacts in situ with dimethylamine, facilitated by Cu(OAc)₂ as a co-catalyst.

Key advantages :

  • Eliminates isolation of intermediates.

  • Yields: 85–90% under optimized conditions.

Reaction Mechanism

The copper catalyst activates molecular oxygen, enabling the oxidation of thiol to sulfonic acid. Cinnamic acid acts as a ligand, stabilizing the Cu(I)/Cu(II) redox cycle.

Chlorosulfonation-Aminolysis Sequences

This method, adapted from patent literature, involves chlorosulfonation of pre-formed benzamide derivatives.

Stepwise Synthesis

  • Methylation : 5-Chlorosalicylic acid is methylated using dimethyl sulfate in acetone, yielding methyl 5-chloro-2-methoxybenzoate.

  • Chlorosulfonation : The ester undergoes chlorosulfonation with ClSO₃H at −10°C, forming the sulfonyl chloride.

  • Aminolysis : Reaction with dimethylamine in benzene affords the final product.

Yield : 45–55% (lower due to multi-step isolation).

Comparative Analysis of Methods

MethodCatalyst SystemTemperature (°C)Yield (%)Scalability
Direct SulfonationClSO₃H0–560–75High
Metal-CatalyzedCuCl/Cinnamic acid11085–90Moderate
ChlorosulfonationClSO₃H/Dimethylamine−10 to RT45–55Low

Key findings :

  • The metal-catalyzed method achieves the highest yield but requires precise temperature control.

  • Direct sulfonation remains preferred for industrial-scale production due to reagent availability.

Green Chemistry Considerations

Emerging protocols emphasize sustainability:

  • Solvent-free dimethylation : Using supercritical CO₂ as a reaction medium reduces waste.

  • TBHP as oxidant : Tert-butyl hydroperoxide (TBHP) replaces stoichiometric oxidants in copper-catalyzed routes, minimizing heavy metal residues .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-chloro-N,N-dimethylbenzenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of aniline derivatives followed by dimethylation and chlorination. Key steps include:
  • Sulfonylation : Reacting 2-chloroaniline with benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours.
  • N,N-Dimethylation : Using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) to introduce methyl groups.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Critical Parameters : Monitor reaction pH to avoid hydrolysis of the sulfonamide group. Use inert atmospheres to prevent oxidation of intermediates.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dimethylamino group (singlet at δ ~2.8–3.0 ppm for CH₃) and aromatic chlorine substituents (splitting patterns in δ 7.2–7.8 ppm).
  • IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹ and ~1150 cm⁻¹) and N–H bending (if unreacted amines persist, ~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 234.03 (C₈H₁₁ClNO₂S) validates the molecular formula .

Q. How does the solubility and stability of this compound vary across solvents and pH conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Solubility increases in acidic conditions (pH < 4) due to protonation of the sulfonamide nitrogen.
  • Stability : Degrades under strong alkaline conditions (pH > 10) via hydrolysis of the sulfonamide bond. Store at 4°C in dark, anhydrous environments to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorine substituent in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom activates the benzene ring toward nucleophilic aromatic substitution (SNAr). Computational studies (DFT) suggest:
  • Charge Distribution : Chlorine induces a partial positive charge on adjacent carbons, facilitating attack by nucleophiles (e.g., amines, thiols).
  • Transition States : Lower activation energy for para-substitution compared to meta due to resonance stabilization.
  • Experimental Validation : Use kinetic studies (e.g., monitoring by HPLC) and isotopic labeling (³⁶Cl) to track substitution pathways .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). The sulfonamide group binds Zn²⁺ in active sites, while chlorine enhances hydrophobic interactions.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Chlorine’s σₚ (~0.23) improves inhibitory potency against bacterial dihydropteroate synthase .

Q. How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer :
  • Source Analysis : Verify compound purity (HPLC, elemental analysis) and assay conditions (e.g., pH, temperature). Contradictions may arise from impurities or solvent effects.
  • Replication Studies : Reproduce assays (e.g., MIC tests for antibacterial activity) using standardized protocols (CLSI guidelines).
  • Meta-Analysis : Aggregate data from PubChem and NIST entries to identify trends in structure-activity relationships .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :
  • Directing Groups : The sulfonamide acts as a meta-directing group, while chlorine directs electrophiles to ortho/para positions. Competing effects require controlled reaction conditions.
  • Temperature Modulation : At low temperatures (-10°C), sulfonamide dominance leads to meta-nitration. At higher temperatures (50°C), chlorine directs para-substitution.
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at specific positions .

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